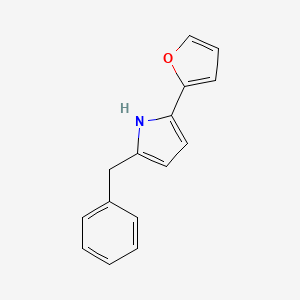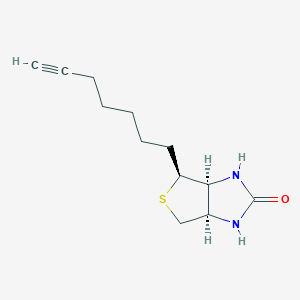
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole (5-BE3MP) is an organic compound belonging to the pyrrole family. It is a heterocyclic compound composed of a five-membered ring with one nitrogen atom and four carbon atoms. This compound has been studied for its potential applications in various scientific fields such as organic synthesis, catalysis, and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole is still not fully understood. However, it is believed to involve the formation of a covalent bond between the nitrogen atom in the pyrrole ring and the substrate. This covalent bond is believed to be formed through the donation of an electron from the nitrogen atom to the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to interact with proteins and other small molecules in the body. It is believed to have an anti-inflammatory effect and to be involved in the regulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive reagent. It is also relatively easy to handle and can be used in a variety of reactions. However, it is also relatively unstable and can easily decompose in the presence of light and heat.
Direcciones Futuras
There are a number of potential future directions for the use of 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole in scientific research. One potential direction is the development of novel synthetic methods for the synthesis of pyrroles and other heterocyclic compounds. Another potential direction is the use of this compound as a probe for studying protein-ligand interactions. Additionally, further research could be done to explore the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, further research could be done to explore the potential applications of this compound in catalysis and organic synthesis.
Métodos De Síntesis
The synthesis of 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole can be achieved through several methods, including the Sandmeyer reaction, the Sonogashira coupling, and the Buchwald-Hartwig reaction. The Sandmeyer reaction involves the reaction of an aryl halide with a copper salt in the presence of a base such as sodium hydroxide. The Sonogashira coupling involves the reaction of an aryl halide or an aryl triflate with an alkyne in the presence of a palladium catalyst. The Buchwald-Hartwig reaction involves the reaction of an aryl halide or an aryl triflate with an amine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole has found a range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in catalysis reactions, and as a biochemical probe in biochemistry. In organic synthesis, this compound has been used to synthesize a variety of compounds such as pyrrolopyridines and other heterocyclic compounds. In catalysis, this compound has been used to catalyze the reaction of aryl halides with aryl triflates. In biochemistry, this compound has been used as a probe to study the interaction of proteins with small molecules.
Propiedades
IUPAC Name |
5-benzyl-2-ethyl-3-methyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-3-14-11(2)9-13(15-14)10-12-7-5-4-6-8-12/h4-9,15H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQBGHIIRXBSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N1)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)
![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%](/img/structure/B6335819.png)

![2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole](/img/structure/B6335836.png)
![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)

![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)

![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)


